molecular formula C20H15N3O B3059361 Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- CAS No. 98806-50-9

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-

Cat. No. B3059361
CAS RN: 98806-50-9
M. Wt: 313.4 g/mol
InChI Key: FBQLHSPREUMECT-UHFFFAOYSA-N
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Description

“Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” is a novel class of benzamides . It is a part of the benzimidazole derivatives, which are heterocyclic aromatic organic compounds . This compound has been described as inhibitors of the endo-beta-glucuronidase heparanase .


Synthesis Analysis

The synthesis of “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” involves several steps. The process includes the use of 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli-dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates . The synthesized compounds were characterized by spectral data .


Molecular Structure Analysis

The molecular structure of “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” has been studied using X-ray crystal structure elucidation and Hirshfeld surface analysis . The molecular docking study of this compound has been carried out as a representative case .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” include bromination, condensation, and molecular docking . The final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine, was obtained by the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” include its appearance as a grayish-black solid with a yield of 74% . Its melting point is between 158–160°C . The FTIR (KBr Pellets) ν cm −1 values are: 3837.14 (NH str., Benzamide), 3732.98 (NH str., Benzamide), 3441.64 (NH str., SO 2 NH, Sulphonamide), 2974.87 (CH str., Aromatic carbon), 1641.67 (Carbonyl str., Benzamide), 1553.91 (NH bend, Aromatic amine), 1464.33 (C=N str., Aromatic), 1415.88 (SO 2 asym. str) .

Scientific Research Applications

Organic Synthesis

Benzimidazole derivatives, including “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-”, have found numerous applications in organic synthesis . They are significant for medicinal chemistry and are of particular interest due to their diverse biological activity .

Antiparasitic Applications

The benzimidazole ring system is present in various antiparasitic drugs . This suggests that “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” could potentially be used in the development of new antiparasitic treatments.

Fungicidal Applications

Benzimidazole derivatives are also used in fungicidal drugs . This indicates that “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” could have potential applications in the treatment of fungal infections.

Anthelmintic Applications

The benzimidazole ring system is also present in various anthelmintic drugs . This suggests that “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” could be used in the development of new anthelmintic treatments.

Anti-inflammatory Applications

Benzimidazole derivatives are used in anti-inflammatory drugs . This suggests that “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” could have potential applications in the treatment of inflammatory conditions.

Herbicidal Applications

Benzimidazole derivatives are also used in herbicides . This indicates that “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” could have potential applications in the development of new herbicides.

Antimicrobial Applications

A number of benzimidazole compounds, including “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-”, have been synthesized and their antibacterial activities were evaluated . This suggests that “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” could have potential applications in the treatment of bacterial infections.

Antioxidant Applications

Benzimidazole compounds, including “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-”, have also been evaluated for their antioxidant activities . This suggests that “Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-” could have potential applications as an antioxidant.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(15-6-2-1-3-7-15)21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23-19/h1-13H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQLHSPREUMECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351454
Record name Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98806-50-9
Record name Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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